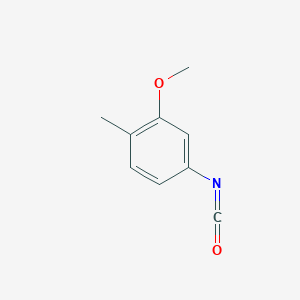

4-Isocyanato-2-methyl-1-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Isocyanato-2-methyl-1-nitrobenzene”, also known as “2-isocyanato-1-methyl-4-nitrobenzene” or “TMXDI”, is a chemical compound widely used in various industries . It is a colorless to light yellow liquid with a pungent odor. The molecular formula is C8H6N2O3 .

Molecular Structure Analysis

The molecular weight of “4-Isocyanato-2-methyl-1-nitrobenzene” is 178.15 . The InChI code is 1S/C8H6N2O3/c1-6-2-3-7(10(12)13)4-8(6)9-5-11/h2-4H,1H3 .科学的研究の応用

Application in Proteomics Research

Scientific Field

This compound is used in the field of Proteomics Research .

Application Summary

4-Isocyanato-2-methyl-1-nitrobenzene is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, identification of protein interactions, and discovery of biomarkers for disease.

Methods of Application

The specific methods of application for this compound in proteomics research are not detailed in the available resources. However, in general, proteomics involves techniques such as mass spectrometry and chromatography to analyze proteins.

Results or Outcomes

The specific outcomes or results from the use of this compound in proteomics research are not detailed in the available resources. However, the use of biochemicals in proteomics can lead to significant advancements in understanding protein structure and function, which can have wide-ranging implications in fields such as medicine and biology.

Application in Organic Synthesis

Scientific Field

This compound is used in the field of Organic Synthesis .

Application Summary

4-Isocyanato-2-methyl-1-nitrobenzene can be used in the synthesis of benzene derivatives through electrophilic aromatic substitution . This process involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged benzenonium intermediate .

Methods of Application

The specific methods of application for this compound in organic synthesis involve a two-step mechanism . The first step is the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged benzenonium intermediate . The second step involves the removal of a proton from this intermediate, yielding a substituted benzene ring .

Results or Outcomes

The specific outcomes or results from the use of this compound in organic synthesis are not detailed in the available resources. However, the use of this compound can lead to the synthesis of various benzene derivatives, which can have wide-ranging applications in fields such as medicine and materials science .

Application as a Building Block in Biochemical Research

Scientific Field

This compound is used in the field of Biochemical Research .

Application Summary

4-Isocyanato-2-methyl-1-nitrobenzene is used as a building block in biochemical research . It can be used in the synthesis of various biochemicals, contributing to the advancement of biochemical research.

Methods of Application

The specific methods of application for this compound in biochemical research are not detailed in the available resources. However, in general, this compound could be used in various synthesis reactions to produce different biochemicals.

Results or Outcomes

The specific outcomes or results from the use of this compound in biochemical research are not detailed in the available resources. However, the use of this compound can contribute to the synthesis of various biochemicals, which can have significant implications in fields such as medicine and biology .

Safety And Hazards

The safety data sheet for “4-Isocyanato-2-methyl-1-nitrobenzene” indicates that it is considered hazardous . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is harmful if inhaled and may cause respiratory irritation .

特性

IUPAC Name |

4-isocyanato-2-methyl-1-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-6-4-7(9-5-11)2-3-8(6)10(12)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMUBUDCZMYIOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585487 |

Source

|

| Record name | 4-Isocyanato-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isocyanato-2-methyl-1-nitrobenzene | |

CAS RN |

56021-25-1 |

Source

|

| Record name | 4-Isocyanato-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)

![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)

![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)